2-Bromo-2-butene
Overview
Description
2-Bromo-2-butene is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is an alkene that contains a bromine atom and is also known as t-butyl bromide.
Scientific Research Applications
Electrochemical Studies
Research by Casado et al. (1993) explored the electrochemical reduction of 1-bromo-2-butene. They found that this compound undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to form an allyl radical. This study provides insights into the electrochemical behavior of 2-bromo-2-butene, which is important in understanding its reactivity and potential applications in organic synthesis and electrochemical reactions (Casado et al., 1993).
Chemical Structure Analysis
Mikhaĭlov and 'eva (1960) investigated the structure of a bromo compound formed by the action of bromine on 2-phenyl-2-butene. Their study corrects previous assumptions about the compound's structure, demonstrating that it is actually 1-bromo-3-phenyl-2-butene. This research contributes to a better understanding of the structural aspects of brominated derivatives of 2-butene (Mikhaĭlov & 'eva, 1960).
Synthesis Applications
Masuyama, Kishida, and Kurusu (1996) reported the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation. This process involves the reaction of aldehydes with tin(II) iodide and tetrabutylammonium bromide, leading to the production of 1-substituted syn-2-methyl-3-buten-1-ols. This finding highlights the utility of 2-bromo-2-butene in organic synthesis, particularly in the formation of complex organic compounds (Masuyama, Kishida, & Kurusu, 1996).
Molecular Structure Determination
Shen (1990) conducted a study on the molecular structure of 1-bromo-3-methyl-2-butene, closely related to 2-bromo-2-butene. The research focused on determining the conformational composition of the molecule, using electron diffraction techniques. This study contributes to the fundamental understanding of the molecular structure and conformation of brominated butenes, which is crucial for predicting their reactivity and properties (Shen, 1990).
Reaction Mechanism Elucidation
Chuchani and Dominguez (1990) investigated the elimination kinetics of 2-bromo-2-butene in the gas phase. They determined that the reaction is catalyzed by hydrogen bromide and follows a first-order kinetics. The study provides valuable insights into the reaction mechanisms of 2-bromo-2-butene, which can be crucial for developing new synthetic routes and understanding its behavior under different conditions (Chuchani & Dominguez, 1990).
properties
IUPAC Name |
(E)-2-bromobut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-butene | |
CAS RN |
3017-71-8, 13294-71-8 | |
Record name | trans-2-Bromo-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-bromobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-Bromo-2-butene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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